molecular formula C7H13BrO2 B13069493 3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane

3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane

Cat. No.: B13069493
M. Wt: 209.08 g/mol
InChI Key: XSUGFZRHOMOVBG-UHFFFAOYSA-N
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Description

3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . It is a brominated oxetane derivative, which is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane typically involves the reaction of oxetane with 1-bromo-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include oxetane derivatives with different substituents replacing the bromine atom.

    Oxidation: Oxidized products with various functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction: Dehalogenated oxetane derivatives

Scientific Research Applications

3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The oxetane ring can undergo ring-opening reactions, leading to various functionalized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-(1-bromo-2-methylpropan-2-yl)oxyoxetane

InChI

InChI=1S/C7H13BrO2/c1-7(2,5-8)10-6-3-9-4-6/h6H,3-5H2,1-2H3

InChI Key

XSUGFZRHOMOVBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)OC1COC1

Origin of Product

United States

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